REACTION_CXSMILES
|
[Na].[C:2]([NH:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:4])[CH3:3].[Cl:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:21]Br>C(O)C>[CH2:10]([O:9][C:7](=[O:8])[C:6]([NH:5][C:2](=[O:4])[CH3:3])([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:21][C:20]1[CH:23]=[CH:24][C:25]([Cl:26])=[C:18]([Cl:17])[CH:19]=1)[CH3:11] |^1:0|
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Name
|
|
Quantity
|
6.53 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CBr)C=CC1Cl
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Type
|
CUSTOM
|
Details
|
the solution stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the solution refluxed for 3.5 hours
|
Duration
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3.5 h
|
Type
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FILTRATION
|
Details
|
The solution was filtered whilst hot and
|
Type
|
TEMPERATURE
|
Details
|
to cool before water (200 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
On standing at 4° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the title compound precipitated as colourless crystals which
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (9.27 g)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(CC1=CC(=C(C=C1)Cl)Cl)(C(=O)OCC)NC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |